N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine
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Overview
Description
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine typically involves multiple steps. The process often begins with the preparation of the piperazine derivative, followed by the introduction of the dimethylphenyl and phenylmethoxyphenyl groups. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
Scientific Research Applications
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine can be compared with other piperazine derivatives, such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and are studied for their adrenergic receptor activity.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound is known for its antibacterial properties
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O/c1-22-11-12-26(23(2)17-22)20-29-13-15-30(16-14-29)28-19-25-9-6-10-27(18-25)31-21-24-7-4-3-5-8-24/h3-12,17-19H,13-16,20-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMPLBCMTNCZMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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